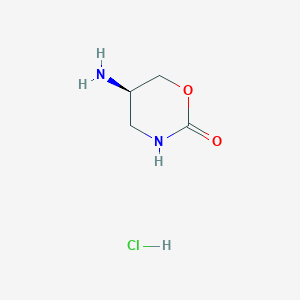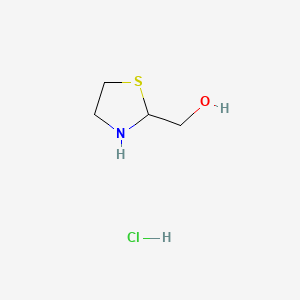
(1,3-Thiazolidin-2-yl)methanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,3-Thiazolidin-2-yl)methanol hydrochloride is a heterocyclic compound featuring a five-membered ring containing sulfur and nitrogen atoms. This compound is part of the thiazolidine family, known for its diverse biological activities and significant pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1,3-Thiazolidin-2-yl)methanol hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of thiourea with formaldehyde and an appropriate aldehyde under acidic conditions. This reaction forms the thiazolidine ring, which is then further modified to obtain the desired compound .
Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to enhance yield and reduce environmental impact. Techniques such as microwave irradiation, solvent-free synthesis, and the use of reusable catalysts are commonly used to achieve efficient and sustainable production .
Analyse Des Réactions Chimiques
Types of Reactions: (1,3-Thiazolidin-2-yl)methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate to convert the thiazolidine ring into more oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles like amines, electrophiles like alkyl halides, various solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
(1,3-Thiazolidin-2-yl)methanol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of (1,3-Thiazolidin-2-yl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various therapeutic effects, such as reducing inflammation or preventing the growth of cancer cells .
Comparaison Avec Des Composés Similaires
Thiazolidine: A parent compound with a similar ring structure but lacking the methanol group.
Thiazolidinone: Contains a carbonyl group at the second position, offering different reactivity and applications.
Uniqueness: Its ability to undergo various chemical reactions and its wide range of biological activities make it a valuable compound in both research and industrial settings .
Propriétés
Formule moléculaire |
C4H10ClNOS |
|---|---|
Poids moléculaire |
155.65 g/mol |
Nom IUPAC |
1,3-thiazolidin-2-ylmethanol;hydrochloride |
InChI |
InChI=1S/C4H9NOS.ClH/c6-3-4-5-1-2-7-4;/h4-6H,1-3H2;1H |
Clé InChI |
VFFRRLNQEYTWBQ-UHFFFAOYSA-N |
SMILES canonique |
C1CSC(N1)CO.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


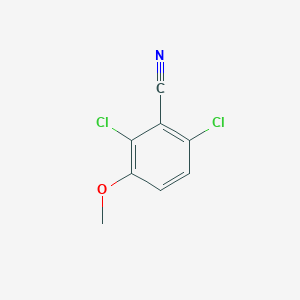
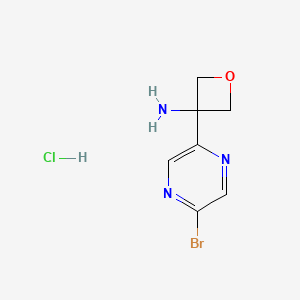
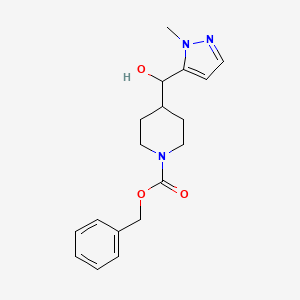

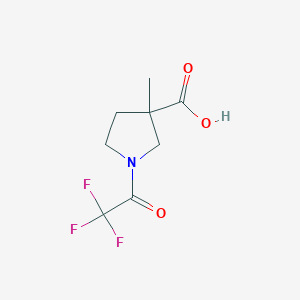
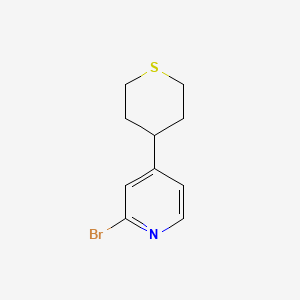
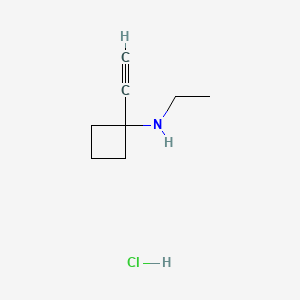
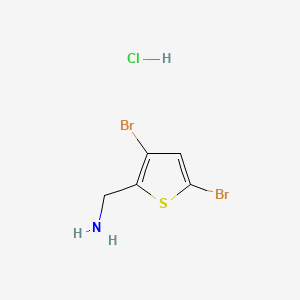

![tert-butylN-{3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-yl}carbamate](/img/structure/B13500166.png)



